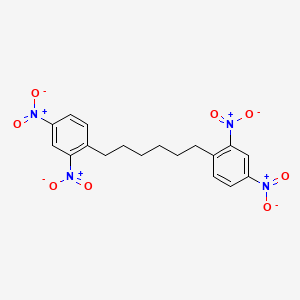
Methyl 3-methylbenzenecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methylbenzenecarbodithioate is an organic compound with the molecular formula C9H10S2 It is a derivative of benzenecarbodithioate, where a methyl group is attached to the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-methylbenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzenethiol with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-methylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and other reduced derivatives
Substitution: Brominated or nitrated derivatives of the original compound
科学研究应用
Methyl 3-methylbenzenecarbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 3-methylbenzenecarbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein modification: Covalent attachment to amino acid residues, altering protein function.
相似化合物的比较
Similar Compounds
Methyl benzenecarbodithioate: Lacks the methyl group at the third position.
Ethyl 3-methylbenzenecarbodithioate: Contains an ethyl group instead of a methyl group.
3-Methylbenzenethiol: The thiol precursor without the carbodithioate group.
属性
CAS 编号 |
5969-49-3 |
|---|---|
分子式 |
C9H10S2 |
分子量 |
182.3 g/mol |
IUPAC 名称 |
methyl 3-methylbenzenecarbodithioate |
InChI |
InChI=1S/C9H10S2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3 |
InChI 键 |
ILILSGSQDKCDAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
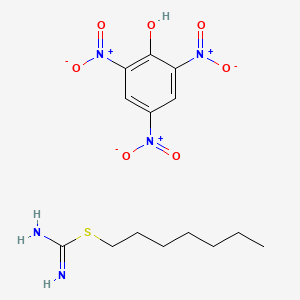
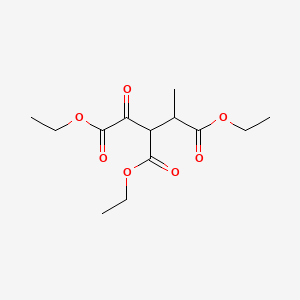
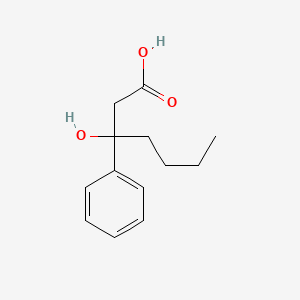
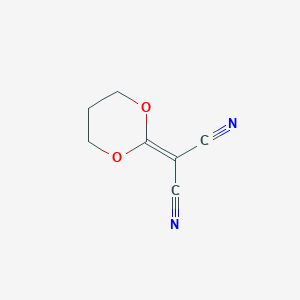
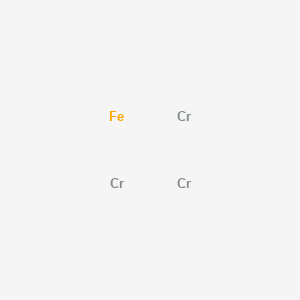
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)


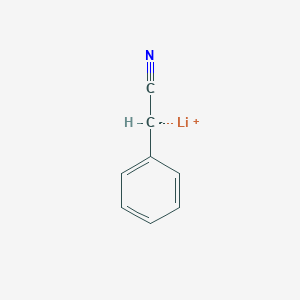

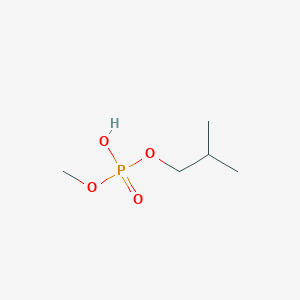
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
